molecular formula C11H21NO2 B14383546 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one CAS No. 88466-97-1

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one

Cat. No.: B14383546
CAS No.: 88466-97-1
M. Wt: 199.29 g/mol
InChI Key: FCWFHIWLSVVYNF-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one is an organic compound belonging to the piperidine family. Piperidines are heterocyclic amines that are widely used in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by its unique structure, which includes an ethoxyethyl group attached to the piperidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpiperidin-4-one with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, where nucleophiles like halides or amines replace the ethoxy group, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the ethoxyethyl group and the formation of corresponding alcohols and acids.

Scientific Research Applications

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity or block receptor binding, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one can be compared with other similar compounds, such as:

    2,5-Dimethylpiperidin-4-one: Lacks the ethoxyethyl group, making it less versatile in certain chemical reactions.

    1-(2-Methoxyethyl)-2,5-dimethylpiperidin-4-one: Contains a methoxyethyl group instead of an ethoxyethyl group, which may affect its reactivity and binding affinity.

    1-(2-Ethoxyethyl)-3,5-dimethylpiperidin-4-one: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

88466-97-1

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

1-(2-ethoxyethyl)-2,5-dimethylpiperidin-4-one

InChI

InChI=1S/C11H21NO2/c1-4-14-6-5-12-8-9(2)11(13)7-10(12)3/h9-10H,4-8H2,1-3H3

InChI Key

FCWFHIWLSVVYNF-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CC(C(=O)CC1C)C

Origin of Product

United States

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